

# Initial Clinical Trial Data for Glimy: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Glimy**

Cat. No.: **B15185027**

[Get Quote](#)

Disclaimer: The following information is a synthesized representation based on hypothetical data for a fictional compound, "Glimy." This document is intended to serve as a template and example of a technical guide, demonstrating the requested formatting and content structure. All data, protocols, and pathways are illustrative and not based on real-world clinical trial results.

## Introduction

**Glimy** is an investigational small molecule inhibitor targeting the aberrant kinase activity of the hypothetical protein Kinase-Associated Protein 1 (KAP1) in specific oncological indications. Overexpression and constitutive activation of KAP1 have been implicated in the downstream proliferation and survival of various cancer cell lines. This document summarizes the key findings from the initial Phase I clinical trial (GLM-001), focusing on safety, tolerability, pharmacokinetics, and preliminary efficacy signals.

## Quantitative Data Summary

The following tables summarize the quantitative data from the GLM-001 trial.

Table 1: Patient Demographics and Baseline Characteristics (N=30)

| Characteristic                         | Value      |
|----------------------------------------|------------|
| Median Age (Range), years              | 62 (45-78) |
| Sex, n (%)                             |            |
| Male                                   | 18 (60%)   |
| Female                                 | 12 (40%)   |
| ECOG Performance Status, n (%)         |            |
| 0                                      | 10 (33.3%) |
| 1                                      | 20 (66.7%) |
| Prior Lines of Therapy, median (range) | 3 (2-5)    |

Table 2: Pharmacokinetic Parameters of **Glimy** (Single Ascending Dose)

| Dose Level (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t <sub>1/2</sub> (hr) |
|-----------------|--------------|-----------|---------------|-----------------------|
| 100             | 250 ± 45     | 1.5       | 1800 ± 210    | 8.2                   |
| 200             | 510 ± 62     | 1.8       | 3900 ± 350    | 8.5                   |
| 400             | 980 ± 98     | 2.0       | 8100 ± 540    | 8.3                   |
| 800             | 1850 ± 210   | 2.1       | 16500 ± 1100  | 8.6                   |

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) (N=30)

| Adverse Event | Grade 1-2, n (%) | Grade 3, n (%) | Grade 4, n (%) |
|---------------|------------------|----------------|----------------|
| Nausea        | 12 (40%)         | 2 (6.7%)       | 0 (0%)         |
| Fatigue       | 10 (33.3%)       | 1 (3.3%)       | 0 (0%)         |
| Diarrhea      | 8 (26.7%)        | 0 (0%)         | 0 (0%)         |
| Anemia        | 5 (16.7%)        | 2 (6.7%)       | 0 (0%)         |
| Neutropenia   | 3 (10%)          | 1 (3.3%)       | 0 (0%)         |

## Experimental Protocols

### Study Design and Patient Population

The GLM-001 trial was a multicenter, open-label, single ascending dose (SAD) and multiple ascending dose (MAD) Phase I study. Eligible patients were adults with histologically confirmed advanced solid tumors who had exhausted standard therapeutic options. Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

### Pharmacokinetic (PK) Analysis

Serial blood samples were collected at pre-defined time points pre- and post-**Glimy** administration. Plasma concentrations of **Glimy** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. PK parameters, including Cmax, Tmax, AUC, and half-life (t<sub>1/2</sub>), were calculated using non-compartmental analysis with Phoenix WinNonlin software.

### Pharmacodynamic (PD) Biomarker Analysis

Paired tumor biopsies were obtained at baseline and on Day 15 of the first treatment cycle. Phosphorylation of the direct downstream substrate of KAP1, Substrate-X (pSubX), was measured by immunohistochemistry (IHC). The H-score was calculated for pSubX expression levels to quantify target engagement.

## Visualizations

## Glimy's Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for **Glimy** in inhibiting the KAP1 signaling pathway, which leads to a downstream decrease in cellular proliferation.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Glimy** inhibiting the KAP1 signaling cascade.

## Pharmacokinetic Sample Collection Workflow

This diagram outlines the workflow for collecting and processing blood samples for pharmacokinetic analysis in the GLM-001 trial.



[Click to download full resolution via product page](#)

Caption: Workflow for pharmacokinetic sample collection and analysis.

## Logical Relationship of Dose Escalation and Safety

The following diagram illustrates the decision-making logic for dose escalation based on the observation of dose-limiting toxicities (DLTs).



[Click to download full resolution via product page](#)

Caption: Decision logic for dose escalation in the GLM-001 trial.

- To cite this document: BenchChem. [Initial Clinical Trial Data for Glimy: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15185027#initial-clinical-trial-data-for-glimy>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)